4,6-二甲基吡啶-2-碳腈

描述

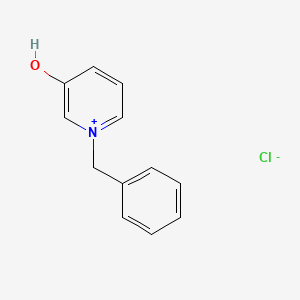

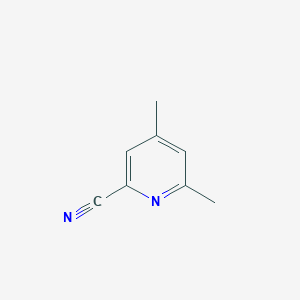

4,6-Dimethylpyridine-2-carbonitrile is a chemical compound that is used in laboratory settings . It is also known as 2-Chloro-4,6-dimethylnicotinonitrile .

Synthesis Analysis

An efficient method has been developed for the synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile . This compound can be obtained from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile . The key step in this conversion is the nucleophilic substitution of a hydrogen atom by a cyano group .Molecular Structure Analysis

The molecular structure of 4,6-Dimethylpyridine-2-carbonitrile is C8H8N2 . It is a derivative of pyridine, which is a six-membered heterocyclic compound .Chemical Reactions Analysis

4,6-Dimethylpyridine-2,3-dicarbonitrile has been studied for its reaction with N-acylhydrazines . This reaction gives two structural isomers, namely, N′-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N′-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides, as well as disubstituted N′,N″-(2,4-dimethyl-5H-pyrrolo[3,4-b]pyridine-5,7-diylidene)dicarbohydrazides .科学研究应用

Antimicrobial and Anticancer Applications

- Summary of Application: 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile, which are derivatives of 4,6-Dimethylpyridine-2-carbonitrile, have been studied for their potential antimicrobial and anticancer activities .

- Methods of Application: The compounds were studied from a theoretical point of view to understand their structural and vibrational properties in gas and aqueous solution phases by means of Density Functional Theory (DFT) calculations .

- Results or Outcomes: The study provided insights into the structural and vibrational properties of these compounds, which could be useful in understanding their potential as antimicrobial and anticancer agents .

Synthesis of New Pyridine Derivatives

- Summary of Application: 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile, a derivative of 4,6-Dimethylpyridine-2-carbonitrile, has been used in the synthesis of several new pyridine derivatives .

- Methods of Application: The compound was prepared via the reaction of cyanoacetamide and acetylacetone in boiling n-butanol in the presence of a few drops of piperidine. The treatment of the resulting compound with POCl3 gave 2-chloro-4,6-dimethylpyridine-3-carbonitrile .

- Results or Outcomes: The study resulted in the synthesis of several new pyridine derivatives. Some of these new compounds have shown considerable biological activity as fungicidal, antibacterial, antifungal, antimycotic, and antidepressant agents .

Synthesis of Heterocyclic Compounds

- Summary of Application: 4,6-Dimethylpyridine-2,3-dicarbonitrile has been used in the synthesis of heterocyclic compounds. These compounds are of considerable interest as precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

- Methods of Application: The compound was prepared via the reaction of derivatives of pyridine-2,3-dicarboxylic acid. The introduction of a second cyano group by nucleophilic substitution of halogen atoms by a cyanide ion should lead to alkyl-substituted pyridine-2,3-dicarbonitriles .

- Results or Outcomes: The study resulted in the synthesis of several new heterocyclic compounds. These compounds have shown considerable interest in various fields such as nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Oxidation of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles

- Summary of Application: 4,6-Dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles, a derivative of 4,6-Dimethylpyridine-2-carbonitrile, has been used in the oxidation with Potassium Ferricyanide to synthesize Bis (pyrid-2-yl) Disulfides .

- Methods of Application: The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products: bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

- Results or Outcomes: The study resulted in the synthesis of bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates. These compounds have shown significant practical interest in various fields such as drug delivery systems, chemosensors, materials for rechargeable lithium batteries, and more .

Reaction with N-acylhydrazines

- Summary of Application: 4,6-Dimethylpyridine-2,3-dicarbonitrile has been studied for its reaction with N-acylhydrazines. This reaction gives two structural isomers, namely, N′-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N′-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides as well as disubstituted N′,N″-(2,4-dimethyl-5H-pyrrolo[3,4-b]pyridine-5,7-diylidene)dicarbohydrazides .

- Methods of Application: The key step in this conversion is the nucleophilic substitution of a hydrogen atom by a cyano group .

- Results or Outcomes: The study provided insights into the structural properties of these compounds, which could be useful in understanding their potential as precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage .

Synthesis of Thienopyridine Derivatives

- Summary of Application: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, a derivative of 4,6-Dimethylpyridine-2-carbonitrile, has been used in the synthesis of several new thienopyridine derivatives .

- Methods of Application: The compound was prepared via the reaction of cyanoacetamide and acetylacetone in boiling n-butanol in the presence of a few drops of piperidine. The treatment of the resulting compound with POCl3 gave 2-chloro-4,6-dimethylpyridine-3-carbonitrile .

- Results or Outcomes: The study resulted in the synthesis of several new thienopyridine derivatives. Some of these new compounds have shown considerable biological activity as fungicidal, antibacterial, antifungal, antimycotic, and antidepressant agents .

安全和危害

4,6-Dimethylpyridine-2-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

属性

IUPAC Name |

4,6-dimethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFRWFUYNPZERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497365 | |

| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylpyridine-2-carbonitrile | |

CAS RN |

7584-11-4 | |

| Record name | 4,6-Dimethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)